2-Amino-2-methyl-3-phenylpropanenitrile
Description
2-Amino-2-methyl-3-phenylpropanenitrile is a nitrile derivative featuring a branched alkyl chain with a phenyl substituent at the 3-position and an amino group at the 2-position. Its molecular formula, based on high-resolution mass spectrometry (HRMS) data, is reported as C₁₄H₂₁NO (calculated (M+H)+: 220.1696; observed: 220.1697) .
The compound was synthesized via General Method D, yielding 94% as a pale yellow oil . Key spectral characteristics include:
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-amino-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C10H12N2/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
InChI Key |
UXUNDJCHZAODBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-2,3-dimethylbutanenitrile
Substituted Malononitrile Derivatives (e.g., 2-(1-Phenyl-ethylidene)-malononitrile)
- Molecular Formula : C₁₁H₇N₂ (example: 5a in ).
- Key Differences: Dual Nitrile Groups: Enhances electrophilicity compared to the mono-nitrile target compound. Physical State: Crystalline solids with melting points ranging from 72°C to 165°C, contrasting with the liquid state of 2-amino-2-methyl-3-phenylpropanenitrile . Synthesis: Prepared via condensation, followed by recrystallization, differing from the single-step method used for the target compound .
2-Amino-2-methylpropionitrile
- Molecular Formula : C₄H₈N₂.
- Key Differences : Absence of the phenyl group simplifies the structure, reducing steric hindrance and lipophilicity.
- Synonyms: Over 15 alternative names, including "α-aminoisobutyronitrile" and "2-cyanoisopropylamine" .
Physicochemical Properties
Preparation Methods
Strecker Reaction-Based Hydrolysis
The classical route involves a two-step sequence beginning with the Strecker reaction between methyl isopropyl ketone, ammonium chloride, and sodium cyanide. Under reflux conditions with benzyltriethylammonium chloride as a phase-transfer catalyst, 2-amino-2-methyl-3-phenylpropanenitrile is formed in 90% yield. Subsequent hydrolysis under acidic or basic conditions converts the nitrile to the corresponding amide, though this step often requires harsh reagents like concentrated sulfuric acid.
A modified protocol by Lv et al. (2001) achieved 95% yield by dropwise addition of this compound into 95% sulfuric acid at 25°C, followed by neutralization with aqueous ammonia and crystallization. However, this method generates significant acidic waste, complicating industrial-scale implementation.
Microbial Catalysis Using Nitrile Hydratase
Enzyme Selection and Fermentation
Recent advances employ nitrile hydratase enzymes from Rhodococcus qingshengii (CCTCC M 2010050), Nocardia globerula (CCTCC M 209214), or Rhodococcus erythropolis (CCTCC M 209244). These strains are cultured in optimized media (pH 7.0–7.5, 28–30°C) to produce intracellular enzymes capable of hydrating nitriles to amides without harsh conditions.
Reaction Parameters
-
Substrate : this compound (10–20 g/L)
-
Catalyst : Whole-cell biocatalysts or purified enzymes
-
Conditions : pH 6.0–10.0, 20–40°C, 12–24 h reaction time
This method reduces wastewater generation by 70% compared to chemical hydrolysis and operates at ambient pressure, making it economically viable for continuous production.
Organometallic-Mediated α-Functionalization
Quinone-Ketimine Intermediate Strategy
A 2025 study demonstrated a one-pot synthesis using 3,5-di-tert-butyl-o-benzoquinone to generate a ketimine intermediate from primary amines. Key steps include:
-
Condensation : Amine + quinone → ketimine (toluene, 80°C, 2 h)
-
Nucleophilic Addition : TMSCN (2 eq) in MeOH introduces the nitrile group
-
Oxidative Cleavage : H5IO6 removes the hydroxyarene auxiliary
Scope and Performance
| Amine Substrate | Yield (%) | Purity (%) |
|---|---|---|
| 4-Aminopyran | 94 | 98 |
| Benzhydrylamine | 89 | 97 |
| Mexiletine derivative | 91 | 96 |
This method achieves excellent functional group tolerance, enabling late-stage diversification of drug candidates like rimantadine and phentermine.
Optimization and Scale-Up Considerations
Comparative Analysis of Methods
| Parameter | Chemical Hydrolysis | Microbial Catalysis | Organometallic Route |
|---|---|---|---|
| Temperature (°C) | 25–100 | 20–40 | 25–80 |
| Reaction Time (h) | 4–6 | 12–24 | 2–4 |
| Waste Intensity | High | Low | Moderate |
| Scalability | Industrial | Pilot-scale | Lab-scale |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-Amino-2-methyl-3-phenylpropanenitrile, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of nitrile derivatives like this compound often involves Strecker-type reactions or nucleophilic substitution. A feasible approach includes:
- Aldehyde/Ketone Cyanidation : Reacting a substituted propanal/propanone with a cyanide source (e.g., KCN or NaCN) under acidic conditions (pH 4–5) to form the nitrile backbone .
- Amination : Introducing the amino group via reductive amination or substitution, using ammonia or protected amines.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Critical Parameters : pH control during cyanidation minimizes side reactions (e.g., hydrolysis to amides). Temperature (0–25°C) and inert atmosphere (N₂/Ar) prevent oxidation of the nitrile group.
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Nitrile carbon at ~115–120 ppm (¹³C).
- Methyl group (C(CH₃)) at ~1.5 ppm (¹H) and 25–30 ppm (¹³C).
- Phenyl protons as multiplet (6.5–7.5 ppm, ¹H).
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 174.2 (C₁₁H₁₂N₂) and fragmentation patterns (e.g., loss of NH₂ or C₆H₅ groups).
Validation : Compare with literature data for structurally similar nitriles (e.g., 2-Phenylpropanenitrile ).
Advanced Research Questions
Q. Q3. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric Strecker reactions.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica lipase B) in transesterification or hydrolysis to separate enantiomers .
Case Study : For analogous nitriles, enantiomeric excess (ee) >90% was achieved using chiral phosphoric acids (e.g., TRIP) in non-polar solvents (toluene) .
Q. Q4. What are the mechanistic pathways for the nitrile group’s reactivity in nucleophilic substitution or reduction reactions?
Methodological Answer:
- Reduction : LiAlH₄ or Raney Ni/H₂ converts nitriles to primary amines. For this compound, this yields 2-amino-2-methyl-3-phenylpropylamine.
- Substitution : The nitrile’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack (e.g., Grignard reagents forming ketones after hydrolysis).
Kinetic Analysis : Monitor reaction progress via TLC or in situ IR. For example, nitrile reduction shows a characteristic loss of the C≡N IR peak.
Q. Q5. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., cytochrome P450).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For phenylpropanenitrile analogs, electron-donating groups enhance binding affinity .
Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).
Q. Q6. What strategies resolve co-elution issues in HPLC analysis of this compound and its metabolites?
Methodological Answer:
- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 70:30) with 0.1% TFA.
- Column Selection : Use C18 columns with smaller particle size (2.6 µm) for higher resolution.
- Derivatization : Convert metabolites to UV-absorbing derivatives (e.g., dansyl chloride for amines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
